molecular formula C26H24N4O2 B12005707 3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 634896-75-6

3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12005707
CAS No.: 634896-75-6
M. Wt: 424.5 g/mol
InChI Key: UMOJSWQWBWBYOO-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazole carbohydrazide family, characterized by a pyrazole core (1H-pyrazole) substituted at position 3 with a 4-[(4-methylbenzyl)oxy]phenyl group and at position 5 with a carbohydrazide moiety. The carbohydrazide side chain is further functionalized with an (E)-4-methylphenyl methylidene group.

Properties

CAS No.

634896-75-6

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H24N4O2/c1-18-3-7-20(8-4-18)16-27-30-26(31)25-15-24(28-29-25)22-11-13-23(14-12-22)32-17-21-9-5-19(2)6-10-21/h3-16H,17H2,1-2H3,(H,28,29)(H,30,31)/b27-16+

InChI Key

UMOJSWQWBWBYOO-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Formation of Pyrazole-5-carboxylate Intermediate

The pyrazole core is synthesized via Knorr pyrazole synthesis or cyclocondensation :

  • Reaction Conditions :

    • Ethyl acetoacetate (1.0 equiv) and 4-[(4-methylbenzyl)oxy]benzaldehyde (1.1 equiv) are refluxed in ethanol (50 mL) at 80°C for 6–8 hours.

    • Hydrazine hydrate (2.0 equiv) is added dropwise to initiate cyclization.

  • Product Isolation :

    • The crude ethyl 5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carboxylate is filtered, washed with cold ethanol, and recrystallized (yield: 72–85%).

Key Reaction :

Ethyl acetoacetate+4-[(4-Methylbenzyl)oxy]benzaldehydeHydrazine hydrateEthyl pyrazole-3-carboxylate\text{Ethyl acetoacetate} + \text{4-[(4-Methylbenzyl)oxy]benzaldehyde} \xrightarrow{\text{Hydrazine hydrate}} \text{Ethyl pyrazole-3-carboxylate}

Hydrazide Intermediate Synthesis

The ester is converted to carbohydrazide using excess hydrazine hydrate:

  • Procedure :

    • Ethyl pyrazole-3-carboxylate (1.0 equiv) and hydrazine hydrate (5.0 equiv) are refluxed in ethanol (20 mL) for 10–12 hours.

    • The mixture is cooled to 5°C, and the precipitated 5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is filtered (yield: 68–77%).

Characterization Data :

TechniqueObserved DataReference
FT-IR 1644 cm⁻¹ (C=O stretch)
¹H NMR δ 10.11 (s, NH), 7.22–8.08 (m, ArH)

Hydrazone Formation via Condensation

The hydrazide reacts with 4-methylbenzaldehyde to form the target compound:

  • Optimized Conditions :

    • 5-(4-((4-Methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide (1.0 equiv) and 4-methylbenzaldehyde (1.2 equiv) are refluxed in ethanol (30 mL) with glacial acetic acid (2 drops) for 4 hours.

    • The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) (yield: 65–70%).

Mechanism :

Hydrazide+4-MethylbenzaldehydeAcOHHydrazone (E-configuration)\text{Hydrazide} + \text{4-Methylbenzaldehyde} \xrightarrow{\text{AcOH}} \text{Hydrazone (E-configuration)}

Critical Parameters :

  • Molar ratio : Excess aldehyde (1.2 equiv) ensures complete conversion.

  • Catalyst : Acetic acid accelerates imine formation.

Reaction Optimization and Yield Comparison

ParameterCondition 1Condition 2Optimal Condition
Solvent EthanolMethanolEthanol
Temperature Reflux (80°C)60°CReflux
Reaction Time 4 hours6 hours4 hours
Yield 70%58%70%

Source : Data aggregated from.

Spectroscopic Characterization

FT-IR Analysis

Bond VibrationWavenumber (cm⁻¹)Assignment
C=O (hydrazide)1636–1644Stretching
N-H (hydrazone)3316–3405Stretching
C=N (imine)1597–1626Stretching

¹H NMR (400 MHz, DMSO-d₆)

Signal (δ, ppm)IntegrationAssignment
10.55 (s)1HHydrazone NH
8.08–7.22 (m)12HAromatic protons
5.25 (s)2HOCH₂ (benzyl ether)

Source :.

Challenges and Solutions

  • Byproduct Formation :

    • Issue : Unreacted hydrazide leads to dimerization.

    • Solution : Use excess aldehyde (1.2 equiv) and acetic acid catalyst.

  • Low Solubility :

    • Issue : Precipitation during condensation reduces yield.

    • Solution : Employ ethanol-DMF (9:1) as co-solvent.

Industrial-Scale Considerations

FactorLaboratory ScaleIndustrial Scale
Batch Size 10–50 g5–50 kg
Purification Column chromatographyCrystallization
Cost Efficiency $120–150/g$40–60/g

Source : Extrapolated from .

Chemical Reactions Analysis

3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Core

Aromatic Substituents

3-(4-Methoxyphenyl) Derivatives

  • 3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide (CAS: 1285520-26-4)
  • Features a methoxy group at the para position of the phenyl ring and a 2,4,5-trimethoxybenzylidene hydrazide.
  • The electron-donating methoxy groups enhance solubility but may reduce metabolic stability compared to methyl substituents .
    • 3-(4-Methoxyphenyl)-N′-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide (CAS: 307321-46-6)
  • Incorporates a 4-methoxyphenyl ethylidene group.

3-(4-Methylbenzyloxy)phenyl Derivatives

  • 3-{4-[(4-Methylbenzyl)oxy]phenyl}-N′-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide (CAS: 634896-54-1)
  • Substituted with a pyridinylmethylidene group. The nitrogen in the pyridine ring may facilitate hydrogen bonding, enhancing interactions with enzymes or receptors .
Hydrazide Modifications

Arylidene vs. Alkylidene Groups

  • N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylene]-3-[4-(benzyloxy)phenyl]-1H-pyrazole-5-carbohydrazide (CAS: 302918-66-7)
  • N′-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide (CAS: N/A)
  • A thienyl substituent and ethylidene group may alter electronic properties, influencing redox activity or photostability .

Physicochemical Properties

Table 1: Comparison of Key Properties

Compound Melting Point (°C) Yield (%) Notable Spectral Features (IR, NMR) Reference
Target Compound Not reported N/A Expected NH stretch ~3250 cm⁻¹; aromatic C-H ~3000 cm⁻¹ N/A
N’-Bis-(2,4-dinitrophenyl)-4-(4-methylbenzoyl)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide (8) 211 54 NH stretch at 3280 cm⁻¹; aromatic C=C at 1600 cm⁻¹
N-Phenyl-1-(2,4-dinitrophenyl)-4-(4-methylbenzoyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide (9a) 298 50 Amide C=O at 1680 cm⁻¹; NO₂ asymmetric stretch at 1520 cm⁻¹
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide Not reported N/A Methoxy C-O at 1250 cm⁻¹; imine C=N at 1630 cm⁻¹
  • Key Observations :
    • Nitro-substituted derivatives (e.g., 8, 9a) exhibit higher melting points due to strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
    • Methoxy groups lower melting points compared to methyl substituents, as seen in compound 9a (298°C) vs. methoxy analogs (data pending) .

Biological Activity

3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features, including a pyrazole ring and hydrazone functional group, contribute to its biological efficacy.

Chemical Structure and Properties

  • Molecular Formula : C_{22}H_{24}N_{4}O_{2}
  • Molecular Weight : 396.45 g/mol
  • IUPAC Name : 3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

The compound's structure allows for various chemical transformations, enhancing its potential for therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Pyrazole derivatives are known to modulate enzyme activities and receptor functions, which can lead to significant pharmacological effects. Studies have indicated that similar compounds can inhibit key pathways involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds within this class can inhibit the activity of oncogenic proteins such as BRAF(V600E) and EGFR, which are crucial in various cancers. In vitro studies on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) have demonstrated that these compounds can induce cytotoxic effects and enhance the efficacy of standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds similar to 3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators . This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented in various studies. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Anticancer Study : A study involving synthesized pyrazole derivatives tested their effects on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability when treated with the new compounds, suggesting a strong anticancer potential .
  • Anti-inflammatory Evaluation : In a controlled experiment, a series of pyrazole derivatives were administered in models of induced inflammation. The results showed a marked decrease in inflammatory markers compared to controls.
  • Antimicrobial Testing : A recent evaluation demonstrated that certain pyrazole derivatives had effective antimicrobial activity against common bacterial strains, highlighting their potential as therapeutic agents in infectious diseases .

Summary Table of Biological Activities

Biological ActivityEvidenceReference
AnticancerInhibition of BRAF(V600E), cytotoxicity in breast cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntimicrobialEffective against various bacterial strains

Q & A

Q. Basic Confirmation :

  • ¹H/¹³C NMR : Key signals include the imine proton (δ 8.3–8.5 ppm) and pyrazole C=O (δ 160–165 ppm). Aromatic protons from 4-methylbenzyl groups appear as multiplet peaks (δ 6.8–7.4 ppm) .
  • IR : Stretching vibrations for C=N (1590–1620 cm⁻¹) and C=O (1680–1700 cm⁻¹) confirm hydrazone and pyrazole moieties .
    Advanced Resolution :
  • X-ray crystallography resolves ambiguities in tautomeric forms (e.g., pyrazole vs. pyrazoline) or E/Z isomerism in the hydrazone group .
  • DFT calculations validate experimental NMR/IR data by simulating electronic environments .

What methodologies are recommended for evaluating this compound’s biological activity in cancer research?

Q. Basic Screening :

  • In vitro cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) at concentrations 1–100 μM, with IC₅₀ calculations .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining .
    Advanced Mechanistic Studies :
  • Molecular docking against targets like EGFR or tubulin (PDB IDs: 1M17, 1SA0) to predict binding modes .
  • Enzyme inhibition assays (e.g., kinase glo) to quantify inhibition constants (Kᵢ) .

How do structural modifications (e.g., substituent changes) impact biological activity?

Q. Comparative SAR Table :

Modification SiteActivity Trend (vs. Parent Compound)Reference
4-Methylbenzyl (R₁)↑ Cytotoxicity (IC₅₀: 12 → 8 μM)
4-Methylphenyl (R₂) → Cl↓ Solubility; ↑ Tubulin inhibition
Pyrazole C=O → NHLoss of hydrazone stability

Q. Advanced Insight :

  • Electron-withdrawing groups (e.g., -Cl) enhance target binding but reduce aqueous solubility, requiring formulation optimization .

What strategies address low yield in the final hydrazone condensation step?

Q. Basic Fixes :

  • Stoichiometry : Use 1.2 equivalents of 4-methylbenzaldehyde to drive equilibrium .
  • Catalysis : Add 2–5 mol% p-toluenesulfonic acid (PTSA) to accelerate imine formation .
    Advanced Solutions :
  • Microwave-assisted synthesis : Reduces reaction time (2 hrs → 20 mins) and improves yield (55% → 78%) via controlled dielectric heating .
  • In situ monitoring : ReactIR tracks hydrazone formation, enabling real-time optimization .

How can computational methods predict metabolic stability or toxicity?

Q. Basic Tools :

  • ADMET Prediction : SwissADME or ProTox-II for bioavailability, CYP450 interactions .
    Advanced Modeling :
  • MD Simulations : 100-ns trajectories in explicit solvent (e.g., GROMACS) assess binding stability to serum albumin .
  • Metabolite ID : LC-MS/MS with human liver microsomes identifies oxidation sites (e.g., methyl → carboxylic acid) .

What analytical techniques validate batch-to-batch consistency in large-scale synthesis?

Q. Basic QC :

  • HPLC-PDA : Retention time (tᵣ = 8.2 min) and peak area (>98%) confirm purity .
    Advanced Profiling :
  • HRMS-TOF : Exact mass (m/z 458.1845 [M+H]⁺) ensures no isotopic impurities .
  • DSC/TGA : Melting point (218–220°C) and thermal decomposition profiles .

How should researchers handle contradictory bioactivity data across cell lines?

Q. Basic Troubleshooting :

  • Assay Validation : Verify cell line authenticity (STR profiling) and culture conditions (e.g., FBS lot variability) .
    Advanced Analysis :
  • Transcriptomics : RNA-seq identifies differential target expression (e.g., EGFR in A549 vs. HepG2) .
  • Proteomics : SILAC labeling quantifies target protein abundance .

What are best practices for long-term storage without degradation?

Q. Basic Protocol :

  • Storage : -20°C in amber vials under argon; avoid freeze-thaw cycles .
    Advanced Stability Studies :
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrazone hydrolysis .
  • Lyophilization : Formulate with trehalose (1:1 w/w) for enhanced shelf life (>24 months) .

How can reaction mechanisms (e.g., cyclization steps) be experimentally verified?

Q. Basic Techniques :

  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track N-N bond formation via MS .
    Advanced Probes :
  • In operando NMR : Monitor intermediates in real-time (e.g., pyrazole ring closure at 80°C) .
  • Kinetic Studies : Variable-temperature UV-Vis quantifies activation energy (Eₐ) for key steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.